molecular formula C9H13NO2 B1622161 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 847837-34-7

1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1622161
M. Wt: 167.2 g/mol
InChI Key: IVFAZMHRJRGODH-UHFFFAOYSA-N
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Description

“1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 847837-34-7. It has a molecular weight of 167.21 and its IUPAC name is the same as the common name . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is C9H13NO2 . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The ethyl, dimethyl, and carboxylic acid groups are substituents on this ring.


Physical And Chemical Properties Analysis

“1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Analysis

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives are used in various synthesis and analytical processes. For example, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been synthesized and analyzed through spectroscopy and quantum chemical calculations. This compound shows potential for forming dimers through multiple interactions, as indicated by its thermodynamic parameters and vibrational analysis, highlighting its stability and interaction capabilities (Singh et al., 2013).

Molecular Structure and Properties

Studies on various derivatives have provided insights into their molecular structures and properties. Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, another derivative, was examined for its molecular structure and spectral properties. Quantum chemical calculations revealed its potential for forming dimers and indicated its nature as a strong electrophile. Such studies are crucial for understanding the chemical reactivity and interaction potential of these compounds (Singh et al., 2013).

Hydrogen Bonding and Chemical Reactivity

The derivatives of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been studied extensively for their hydrogen bonding patterns and chemical reactivity. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the formation of dimers through hydrogen bonding. The binding energy and topological parameters of these interactions were analyzed, contributing to a deeper understanding of molecular interactions and stability (Singh et al., 2013).

Spectroscopic Interpretation and Non-Linear Optical Properties

Certain derivatives have been investigated for their spectroscopic properties and potential as non-linear optical materials. Ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is one such compound, whose spectral analysis and structural elucidation revealed insights into its chemical reactivity and non-linear optical properties. The static first hyperpolarizability of this compound was evaluated, indicating potential applications in optical technologies (Rawat & Singh, 2014).

Safety And Hazards

The safety data sheet (SDS) for “1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” can provide detailed safety and hazard information . It’s important to refer to the SDS for proper handling and storage instructions.

properties

IUPAC Name

1-ethyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-10-6(2)5-8(7(10)3)9(11)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFAZMHRJRGODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407140
Record name 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

847837-34-7
Record name 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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